2-(3-Borono-5-fluorophenoxy)acetic acid
Overview
Description
“2-(3-Borono-5-fluorophenoxy)acetic acid”, also known as BFPA, is a boronic acid derivative with a molecular formula of C8H8BFO5 . It is a white to off-white powder that is soluble in organic solvents such as ethanol and methanol. It was first reported in 2003 as a potential cancer chemotherapeutic agent that inhibits topoisomerase II.
Synthesis Analysis
BFPA can be synthesized through several methods, including the reaction of 3-bromo-5-fluorophenol with copper (I) oxide and the reaction of 3-chloro-5-fluorophenol with boronic acid . The synthesized BFPA can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Molecular Structure Analysis
The molecular formula of BFPA is C8H8BFO5 . It has a molecular weight of 213.96 .Physical and Chemical Properties Analysis
BFPA has a melting point of 173-175 °C and a boiling point of 527.6 °C at 760 mmHg. It has a density of 1.47 g/cm3 and a solubility of 27.5 mg/mL in water at room temperature. BFPA is stable under acidic conditions but can hydrolyze under basic conditions. It is also sensitive to light and heat.Mechanism of Action
Mode of Action
, a common method for carbon-carbon bond formation in organic synthesis . In this reaction, a boron atom is coupled with a halogen on a phenol derivative.
Biochemical Pathways
. Therefore, it’s plausible that this compound could influence the synthesis of such compounds.
Result of Action
, it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .
Safety and Hazards
The safety data sheet for BFPA indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Properties
IUPAC Name |
2-(3-borono-5-fluorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO5/c10-6-1-5(9(13)14)2-7(3-6)15-4-8(11)12/h1-3,13-14H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUTOMDLIOGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660243 | |
Record name | (3-Borono-5-fluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-56-0 | |
Record name | (3-Borono-5-fluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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